Cloflubicyne

描述

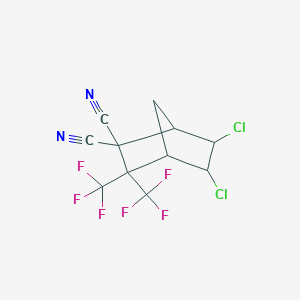

Cloflubicyne is a chemical compound known for its potent non-competitive GABA antagonist properties. It is a chlorinated derivative of BIDN and is recognized for its powerful convulsant effects . The compound has a molecular formula of C11H6Cl2F6N2 and a molar mass of 351.07 g·mol−1 .

准备方法

Cloflubicyne is synthesized through a series of chemical reactions involving fluorine-containing 1,1-dicyanoethylenes. The preparation involves Diels-Alder reactions and the subsequent formation of norbornenes and norbornanes . The synthetic route typically includes the use of reagents such as fluorine-containing compounds and chlorinated derivatives under controlled reaction conditions . Industrial production methods are not extensively documented, but laboratory synthesis involves precise control of temperature and pressure to ensure the desired product yield .

化学反应分析

Cloflubicyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly involving halogen atoms, to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Cloflubicyne, a compound with the CAS number 224790-70-9, is recognized primarily for its role as a potent non-competitive antagonist of the GABA (gamma-aminobutyric acid) receptor. This article explores its scientific research applications, particularly in neuropharmacology and related fields.

Neuropharmacology

This compound's primary application lies in neuropharmacology, where it has been utilized to study the GABAergic system. Its non-competitive antagonistic action on GABA receptors makes it a valuable tool for investigating the role of GABA in various neurological conditions.

Case Study: GABA Receptor Modulation

In studies examining anxiety and depression, this compound has been used to elucidate the mechanisms by which GABA receptor modulation can influence mood and behavior. For instance, research has demonstrated that antagonism of GABA receptors can lead to increased anxiety-like behaviors in animal models, providing insights into potential therapeutic targets for anxiety disorders.

Toxicology Studies

This compound has also been evaluated in toxicological studies to assess its safety profile and potential neurotoxic effects. Understanding the toxicological implications is crucial for determining its viability for therapeutic use.

Case Study: Neurotoxicity Assessment

In a controlled study, this compound was administered to rodents to observe its effects on neuronal viability and function. Results indicated that while the compound exhibited some neurotoxic effects at high doses, lower doses did not significantly impair neuronal health, suggesting a dose-dependent relationship.

Pharmacodynamics and Pharmacokinetics

Research involving this compound has contributed to a deeper understanding of pharmacodynamics and pharmacokinetics within the context of GABA receptor interactions. By analyzing how this compound affects GABAergic transmission, researchers can better predict its behavioral outcomes and therapeutic potential.

Data Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Potential Therapeutic Applications

Although primarily used as a research tool, there is growing interest in the potential therapeutic applications of this compound in treating conditions such as epilepsy, anxiety disorders, and other neurological disorders characterized by dysregulated GABAergic activity.

Case Study: Epilepsy Research

In epilepsy models, this compound has been investigated for its ability to modulate seizure activity. Preliminary findings suggest that antagonism of GABA receptors may reduce seizure threshold in certain contexts, highlighting the need for further investigation into its therapeutic efficacy.

作用机制

Cloflubicyne exerts its effects by acting as an irreversible GABA receptor antagonist. It binds to the GABA receptor chloride channels, inhibiting the flow of chloride ions and leading to powerful convulsant effects . This mechanism disrupts the normal inhibitory action of GABA, resulting in increased neuronal excitability and convulsions .

相似化合物的比较

Cloflubicyne is unique compared to other similar compounds due to its potent and irreversible GABA receptor antagonist properties. Similar compounds include:

BIDN: A related compound with similar GABA receptor antagonist properties.

EBOB: Another compound with convulsant effects and GABA receptor modulation.

This compound stands out due to its high potency and irreversible binding to GABA receptors, making it a valuable tool in research and industrial applications .

生物活性

Cloflubicyne is a compound that has garnered attention for its biological activity, particularly in the fields of immunology and oncology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Profile

This compound is a synthetic compound classified as a 2-phenyl-3-(2-pyridyl)-1H-indole derivative. Its structural characteristics contribute to its biological effects, making it a subject of interest in various studies.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with cellular signaling pathways:

- Immunosuppressive Activity : this compound has been shown to inhibit the proliferation of human peripheral blood lymphocytes (PBLs) and mouse splenocytes. In a study, it demonstrated significant suppression of phytohemagglutinin (PHA)-induced proliferation, with an inhibition rate of approximately 60.7% at a concentration of 50 µM .

- Anti-inflammatory Effects : The compound also inhibits tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, suggesting its potential as an anti-inflammatory agent .

- Antitumor Properties : this compound has demonstrated cytotoxic effects against various tumor cell lines. It was particularly effective against A-549 lung cancer cells, where it induced apoptosis through the modulation of MAP kinase signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Concentration (µM) | Inhibition Rate (%) | Cell Type |

|---|---|---|---|

| Lymphocyte Proliferation | 50 | 60.7 | Human PBLs |

| TNF-α Production | 50 | Significant Suppression | Human Whole Blood Culture |

| Cytotoxicity | 62.5 | High | A-549 Lung Cancer Cells |

Immunosuppressive Effects

In a detailed investigation, this compound was evaluated for its immunosuppressive properties. It significantly reduced the activation markers in B cells more than T cells, indicating a selective action that may be beneficial in treating autoimmune disorders .

Antitumor Activity

Research has shown that this compound's pro-apoptotic effects are mediated through the activation of caspases and modulation of NFκB pathways in tumor cells. For instance, it resulted in increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in WEHI-231 cells, highlighting its potential as an anticancer agent .

属性

IUPAC Name |

5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTESZNJQNKSALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274166 | |

| Record name | Cloflubicyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224790-70-9 | |

| Record name | Cloflubicyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。